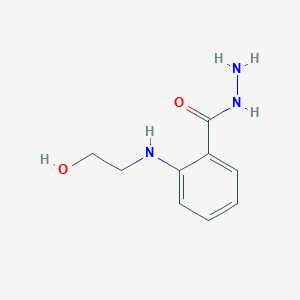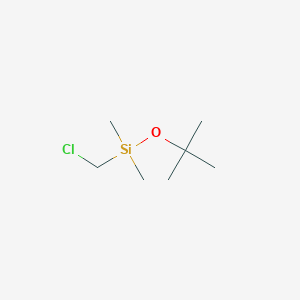
Tert-butoxy(chloromethyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butoxy(chloromethyl)dimethylsilane is an organosilicon compound with the molecular formula C7H17ClOSi. It is a versatile reagent used in organic synthesis, particularly for the protection of hydroxyl groups. The compound is characterized by its stability and selectivity, making it a valuable tool for synthetic organic chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butoxy(chloromethyl)dimethylsilane can be synthesized through the reaction of dichloro(chloromethyl)methylsilane with tert-butyl alcohol. The reaction typically involves cooling a solution of dichloro(chloromethyl)methylsilane in pentane to 0°C, followed by the addition of tert-butyl alcohol under nitrogen atmosphere. The mixture is then stirred at 0°C for 1.5 hours and allowed to warm to room temperature for 48 hours. The product is obtained by distillation, yielding this compound with a purity of approximately 95% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butoxy(chloromethyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding ethers or amines.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of this compound can lead to the formation of silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. Reactions are typically carried out in the presence of a base, such as triethylamine, under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of tert-butoxy(dimethylsilyloxy)methyl ethers or tert-butoxy(dimethylsilylamino)methyl amines.
Oxidation Reactions: Formation of tert-butoxy(dimethylsilanol)methyl silanols.
Reduction Reactions: Formation of tert-butoxy(dimethylsilyl)methyl silanes.
Aplicaciones Científicas De Investigación
Tert-butoxy(chloromethyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl and amino groups in organic synthesis. It is also employed in the synthesis of complex organic molecules and natural products.
Biology: Utilized in the modification of biomolecules, such as nucleosides and peptides, to enhance their stability and reactivity.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butoxy(chloromethyl)dimethylsilane involves the formation of a stable silyl ether or silyl amine through nucleophilic substitution. The tert-butoxy group provides steric hindrance, enhancing the stability of the resulting compound. The molecular targets include hydroxyl and amino groups, which react with the silicon atom to form stable bonds. The pathways involved include nucleophilic substitution and elimination reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl(chloro)dimethylsilane
- Tert-butyl(4-chlorobutoxy)dimethylsilane
- Tert-butyl(dichloromethyl)dimethylsilane
Uniqueness
Tert-butoxy(chloromethyl)dimethylsilane is unique due to its combination of tert-butoxy and chloromethyl groups, which provide both stability and reactivity. The tert-butoxy group offers steric protection, while the chloromethyl group allows for versatile chemical modifications. This combination makes it a valuable reagent for selective protection and functionalization in organic synthesis.
Propiedades
Número CAS |
58307-46-3 |
|---|---|
Fórmula molecular |
C7H17ClOSi |
Peso molecular |
180.75 g/mol |
Nombre IUPAC |
chloromethyl-dimethyl-[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C7H17ClOSi/c1-7(2,3)9-10(4,5)6-8/h6H2,1-5H3 |
Clave InChI |
UXXCXTGMKSMVFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)O[Si](C)(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


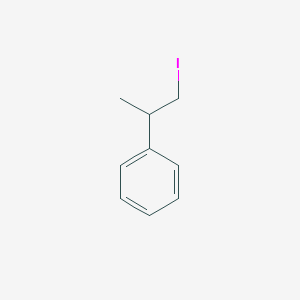

![2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)

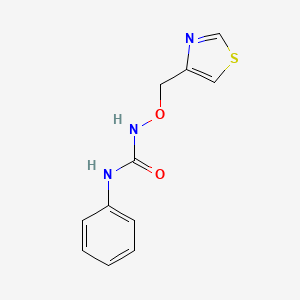
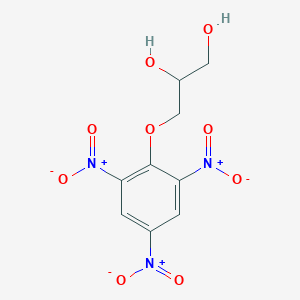

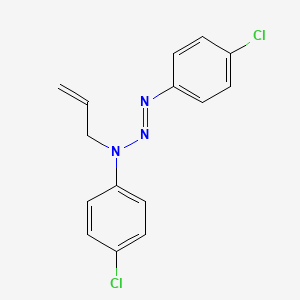
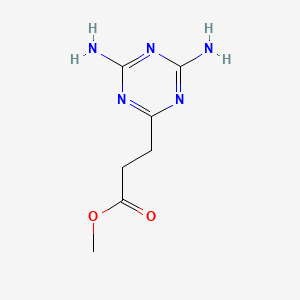
![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)
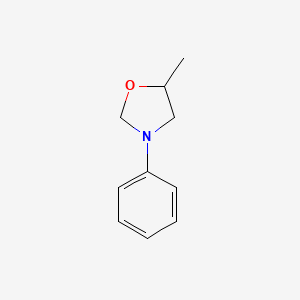
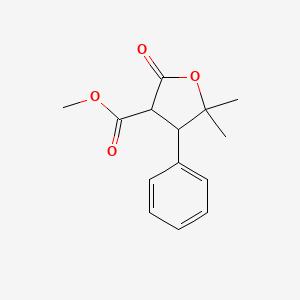
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)
